![molecular formula C25H28O4 B12562663 4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol CAS No. 195299-51-5](/img/structure/B12562663.png)
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol is an organic compound that contains a benzene ring substituted with hydroxyl and trimethylphenyl groups. This compound is part of the dihydroxybenzenes family, which are aromatic compounds classed as phenols .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol can be achieved through a condensation reaction involving p-hydroxytoluene and trimethylphenol . The reaction typically requires acidic or basic conditions to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale organic synthesis techniques, which may involve the use of catalysts and controlled reaction environments to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of coordination polymers and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of luminescent sensors for detecting antibiotics and pesticides.
Wirkmechanismus
The mechanism of action of 4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, which can influence biological processes and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in having two hydroxyl groups on the benzene ring.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): Has hydroxyl groups in the para position.
Uniqueness
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol is unique due to the presence of trimethylphenyl groups, which provide steric hindrance and influence the compound’s reactivity and interaction with other molecules. This structural uniqueness makes it valuable in specific applications such as luminescent sensors and antitumor research .
Eigenschaften
CAS-Nummer |
195299-51-5 |
|---|---|
Molekularformel |
C25H28O4 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
4-[bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C25H28O4/c1-12-9-19(14(3)16(5)24(12)28)23(18-7-8-21(26)22(27)11-18)20-10-13(2)25(29)17(6)15(20)4/h7-11,23,26-29H,1-6H3 |
InChI-Schlüssel |
GNAJJNNIQUTVBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1O)C)C)C(C2=CC(=C(C=C2)O)O)C3=C(C(=C(C(=C3)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


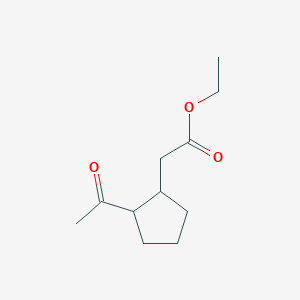
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
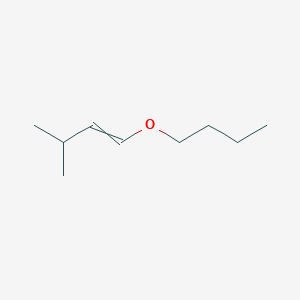
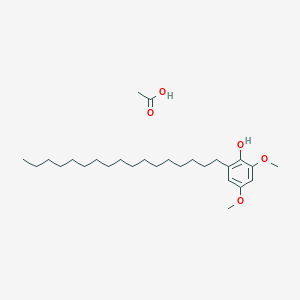
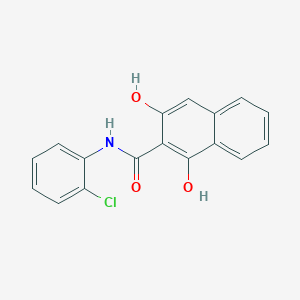
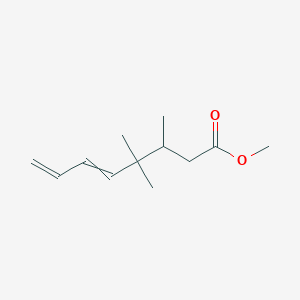
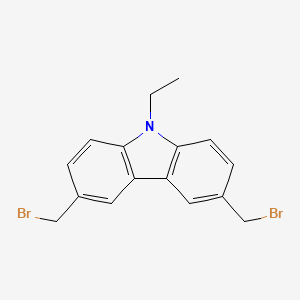
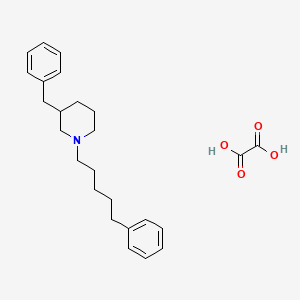
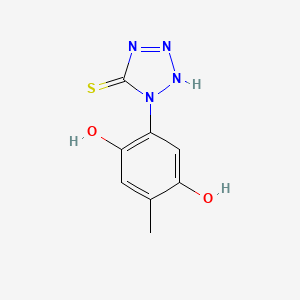



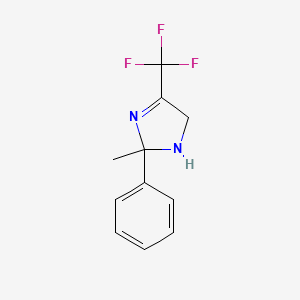
![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
